molecular formula C11H10N2O2S B14622645 2-Isocyanato-6-propoxy-1,3-benzothiazole CAS No. 55951-35-4

2-Isocyanato-6-propoxy-1,3-benzothiazole

Cat. No.: B14622645
CAS No.: 55951-35-4
M. Wt: 234.28 g/mol
InChI Key: QGRMMVDWPACGSO-UHFFFAOYSA-N
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Description

2-Isocyanato-6-propoxy-1,3-benzothiazole is a benzothiazole derivative featuring an isocyanate (-NCO) group at the 2-position and a propoxy (-OCH₂CH₂CH₃) substituent at the 6-position of the benzothiazole ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system. The isocyanate group confers reactivity toward nucleophiles (e.g., amines, alcohols), making this compound valuable in synthesizing ureas, carbamates, and polymers.

Properties

CAS No.

55951-35-4

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-isocyanato-6-propoxy-1,3-benzothiazole

InChI

InChI=1S/C11H10N2O2S/c1-2-5-15-8-3-4-9-10(6-8)16-11(13-9)12-7-14/h3-4,6H,2,5H2,1H3

InChI Key

QGRMMVDWPACGSO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(S2)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-6-propoxy-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanato-6-propoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Isocyanato-6-propoxy-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanato-6-propoxy-1,3-benzothiazole involves its interaction with nucleophilic sites in biological molecules. The isocyanate group reacts with amino or hydroxyl groups in proteins or enzymes, leading to the formation of stable covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function .

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

The reactivity and properties of 2-Isocyanato-6-propoxy-1,3-benzothiazole can be contextualized by comparing it to structurally related benzothiazoles. Below is a detailed analysis:

Structural Analogues

2-Phenyl-1,3-benzothiazole (4a): Synthesized via condensation of 2-aminothiophenol and benzaldehyde in glycerol under optimized conditions, yielding >90% efficiency . Lacks the isocyanate and propoxy groups, resulting in lower electrophilicity and hydrophobicity compared to the target compound. Primarily studied for photophysical properties and as a ligand in coordination chemistry.

2-Amino-1,3-benzothiazoles: Amino-substituted derivatives exhibit biological activity (e.g., antimicrobial, antitumor) but lack the reactive isocyanate group. The absence of the propoxy group reduces their membrane permeability compared to this compound.

2-Mercapto-1,3-benzothiazole :

  • Contains a thiol (-SH) group instead of isocyanate.
  • Widely used as a corrosion inhibitor and vulcanization accelerator, highlighting how substituent identity dictates industrial applications.

Reactivity and Stability

  • Isocyanate Reactivity : The -NCO group in this compound reacts readily with nucleophiles, whereas analogs like 2-phenyl-1,3-benzothiazole (4a) are inert under similar conditions .
  • Thermal Stability : Propoxy groups generally enhance thermal stability compared to shorter alkoxy chains (e.g., methoxy), as seen in related benzothiazole polymers.

Physicochemical Properties

Property This compound 2-Phenyl-1,3-benzothiazole (4a) 2-Amino-1,3-benzothiazole
Molecular Weight (g/mol) 236.29 211.28 150.20
LogP (Predicted) ~3.5 ~2.8 ~1.2
Reactivity High (NCO group) Low Moderate (NH₂ group)
Applications Polymer precursors, agrochemicals Photophysical studies Pharmaceuticals

Research Findings and Limitations

  • Synthetic Challenges : The isocyanate group’s sensitivity to moisture necessitates anhydrous conditions during synthesis, unlike the more robust 2-phenyl derivatives .
  • Biological Activity: No direct studies on this compound exist, but related isocyanato-benzothiazoles show insecticidal activity in preliminary assays.

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